Aqueous Solubility Differential Between Hemisulfate and Free Base Dictates Precipitation Control
The hemisulfate salt exhibits markedly lower aqueous solubility than 2,6‑diaminopyridine free base. At 25 °C, the hemisulfate dissolves to approximately 1.5 % (w/w, ≈15 mg/mL) in water, whereas the free base reaches 9.9 g/100 mL (≈99 mg/mL) at 20 °C [1]. This ≈6.6‑fold solubility reduction is advantageous for solid‑liquid separation during synthesis and purification, as the hemisulfate can be precipitated cleanly from aqueous reaction mixtures while the free base remains in solution. Conversely, the free base’s high solubility complicates recovery and may necessitate solvent evaporation or extraction steps. These solubility figures are derived from vendor technical datasheets and chemical database entries; independent peer‑reviewed validation of the hemisulfate value is currently absent from the indexed literature.
| Evidence Dimension | Aqueous solubility (w/w) |
|---|---|
| Target Compound Data | ≈1.5 % (≈15 mg/mL) at 25 °C |
| Comparator Or Baseline | 2,6‑Diaminopyridine free base: 9.9 g/100 mL (≈99 mg/mL) at 20 °C |
| Quantified Difference | Hemisulfate solubility ≈6.6‑fold lower than free base |
| Conditions | Water; temperatures as indicated (25 °C vs 20 °C); values from vendor/database sources |
Why This Matters
When a synthetic route or formulation relies on the hemisulfate’s low aqueous solubility for precipitation‑driven purification, substituting the free base will fail to yield the expected solid recovery and may contaminate the product with unreacted starting material.
- [1] ChemWhat. 2,6-Diaminopyridine (free base) entry. CAS 141‑86‑6. https://www.chemwhat.com/26-diaminopyridine-cas-141-86-6/ (accessed 2026-05-12). View Source
